4-(Difluoromethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to the 4-position of the oxazolidin-2-one ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Difluoromethylation Reactions: The synthesis of this compound often involves the introduction of a difluoromethyl group into the oxazolidin-2-one ring. This can be achieved using reagents such as difluorocarbene or difluoromethylating agents.
Oxazolidinone Formation: The oxazolidinone ring can be formed through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be synthesized in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reagent concentrations is maintained.
Continuous Flow Chemistry: Continuous flow processes can also be employed to enhance the efficiency and scalability of the synthesis, allowing for the continuous production of the compound.
Types of Reactions:
Oxidation: The difluoromethyl group can undergo oxidation reactions to form difluoromethyl ketones or acids.
Reduction: Reduction reactions can be used to convert the difluoromethyl group into a difluoromethylamine.
Substitution: Substitution reactions involving the difluoromethyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Difluoromethyl Ketones: Resulting from the oxidation of the difluoromethyl group.
Difluoromethylamines: Formed through the reduction of the difluoromethyl group.
Substituted Derivatives: Various derivatives can be synthesized through substitution reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as inavolisib, which contains a difluoromethyl group, have been found to inhibit phosphatidylinositol 3-kinase (pi3k) alpha .
Mode of Action
It’s worth noting that similar compounds like inavolisib, which also contains a difluoromethyl group, are known to inhibit the pi3k pathway through her2-dependent degradation .
Biochemical Pathways
Compounds with similar structures, such as inavolisib, are known to inhibit the pi3k pathway . The PI3K pathway plays a crucial role in cell survival and growth, and its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .
Pharmacokinetics
It’s worth noting that similar compounds like inavolisib are under investigation for their safety, tolerability, and pharmacokinetics .
Result of Action
Similar compounds like inavolisib are under investigation for their potential antineoplastic (anti-cancer) effects, particularly in the treatment of breast cancer .
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be restricted by the reaction environment .
Scientific Research Applications
4-(Difluoromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: The compound can be used in the production of materials with enhanced chemical and physical properties.
Comparison with Similar Compounds
4-(Difluoromethyl)-1,3-oxazolidin-2-one is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to other oxazolidinones. Similar compounds include:
4-(Difluoromethyl)benzonitrile: A benzonitrile derivative with difluoromethyl substitution.
4-(Difluoromethyl)-2-fluorobenzoic acid: A benzoic acid derivative with difluoromethyl and fluorine substituents.
These compounds share the difluoromethyl group but differ in their core structures and functional groups, leading to different chemical behaviors and applications.
Biological Activity
4-(Difluoromethyl)-1,3-oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral domains. This article reviews the synthesis, reactivity, and biological activity of this compound, with a focus on its antibacterial properties and mechanisms of action.
The synthesis of this compound typically involves the reaction of difluoromethylated precursors with suitable amines or carbonyl compounds. The resulting oxazolidinone structure is characterized by its five-membered ring containing nitrogen and oxygen, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.
The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the formation of the translation initiation complex. This action is similar to that of other oxazolidinones such as linezolid, which has been extensively studied for its clinical applications.
Research Findings
A study evaluating several derivatives of oxazolidinones found that those containing difluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The following table summarizes the antibacterial activity against selected bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1a | E. coli | 5 |
2a | S. aureus | 4 |
2o | MRSA | 4 |
1d | Bacillus subtilis | 5 |
These results indicate that compounds with fluorinated substituents generally exhibit greater activity, likely due to enhanced binding affinity to bacterial ribosomes.
Case Studies
- Antibacterial Screening : In a comprehensive screening of various oxazolidinone derivatives, it was observed that compounds with a difluoromethyl group showed a marked increase in potency against resistant strains such as MRSA. For instance, compound 2a inhibited MRSA growth effectively, suggesting its potential as a therapeutic agent in treating resistant infections .
- β-lactamase Inhibition : Another study assessed the ability of these compounds to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria. Compounds like 1a and 2a demonstrated significant inhibition rates (up to 46.4%) against β-lactamases, indicating their dual role as antibiotics and enzyme inhibitors .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.